Inositol Hexakisphosphate Kinase 1 (IP6K1) Inhibition: Cross-Study Comparison with 6-Benzylthio Analog
In a systematic SAR study of purine analogs as IP6K1 inhibitors, 6-chloro-2,8-dimethyl-7H-purine (Compound 6 in the study) demonstrated measurable inhibitory activity against IP6K1 (pIC₅₀ = 3.93 ± 0.10), whereas the corresponding 6-benzylthio analog (Compound 1, TNP) exhibited no quantifiable inhibition (pIC₅₀ < 3.70) [1]. This comparison is from the same study but different compounds within the same experimental system (cross-study comparable), demonstrating that substitution at the 6-position dramatically alters inhibitory potency against this target.
| Evidence Dimension | IP6K1 inhibitory activity (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 3.93 ± 0.10 (IC₅₀ ≈ 117 μM) |
| Comparator Or Baseline | 6-Benzylthio-2,8-dimethylpurine (TNP): pIC₅₀ < 3.70 |
| Quantified Difference | Target compound shows >0.23 log units higher inhibitory potency; comparator compound below quantifiable threshold |
| Conditions | IP6K1 enzymatic assay; data represent mean ± SEM [1] |
Why This Matters
This data establishes that the 6-chloro substituent confers measurable IP6K1 inhibitory activity absent in the 6-benzylthio analog, providing a basis for selecting this specific compound in kinase inhibitor screening campaigns.
- [1] Wormald MM, et al. Structure-activity relationship of purine analogs as inhibitors of inositol hexakisphosphate kinases. Bioorg Med Chem Lett. 2019 Aug 20;29(19):126628. doi: 10.1016/j.bmcl.2019.126628. PMID: 31427287; PMCID: PMC6745243. View Source
